molecular formula C17H13N3O4 B1413726 Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate CAS No. 1310684-34-4

Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate

Cat. No.: B1413726
CAS No.: 1310684-34-4
M. Wt: 323.3 g/mol
InChI Key: KWFZCPWGXHFFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate is a chemical compound with the molecular formula C17H13N3O4 and a molecular weight of 323.3 g/mol . This compound is known for its unique structure, which includes a quinoxaline ring substituted with methyl, nitro, and carboxylic acid benzyl ester groups. It has various applications in scientific research due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring is formed by the condensation of an o-phenylenediamine with a dicarbonyl compound.

    Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide.

    Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

    Reduction: 3-Methyl-6-aminoquinoxaline-2-carboxylic acid benzyl ester.

    Hydrolysis: 3-Methyl-6-nitroquinoxaline-2-carboxylic acid.

    Coupling: Various substituted quinoxaline derivatives.

Scientific Research Applications

Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoxaline ring structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Methylquinoxaline-2-carboxylic acid benzyl ester: Lacks the nitro group, resulting in different reactivity and biological activity.

    6-Nitroquinoxaline-2-carboxylic acid benzyl ester: Lacks the methyl group, affecting its chemical properties and applications.

    3-Methyl-6-nitroquinoxaline-2-carboxylic acid: Lacks the benzyl ester group, influencing its solubility and reactivity.

Uniqueness

Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a biochemical probe, while the benzyl ester group improves its solubility and stability in various solvents .

Properties

IUPAC Name

benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c1-11-16(17(21)24-10-12-5-3-2-4-6-12)19-14-8-7-13(20(22)23)9-15(14)18-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFZCPWGXHFFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=CC(=CC2=N1)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate
Reactant of Route 2
Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate
Reactant of Route 5
Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate
Reactant of Route 6
Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.